molecular formula C10H8O4S B085573 5-Hydroxynaphthalene-1-sulfonic acid CAS No. 117-59-9

5-Hydroxynaphthalene-1-sulfonic acid

Cat. No.: B085573
CAS No.: 117-59-9
M. Wt: 224.23 g/mol
InChI Key: YLKCHWCYYNKADS-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-1-sulfonic acid is an organic compound belonging to the class of 1-naphthalene sulfonic acids and derivatives. It is characterized by a naphthalene moiety that carries a sulfonic acid group at the 1-position and a hydroxyl group at the 5-position. This compound is widely used in various industrial applications, particularly in the synthesis of dyes and pigments due to its excellent coloring properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-pressure reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dye Manufacturing

One of the primary applications of 5-hydroxynaphthalene-1-sulfonic acid is in the production of synthetic dyes. It serves as a key intermediate in the synthesis of various azo dyes and pigments, which are widely used in textiles, plastics, and inks. The compound's sulfonic acid group enhances its solubility in water, making it suitable for dye formulations that require high stability and colorfastness.

Dye Synthesis Process

The synthesis typically involves coupling reactions where this compound reacts with diazonium salts to form azo compounds. This process can be optimized for yield and purity by carefully controlling reaction conditions such as temperature, pH, and concentration of reactants.

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry for the detection and quantification of various metal ions. Its ability to form stable complexes with metal ions allows it to be used in colorimetric assays.

Applications in Metal Ion Detection

  • Spectrophotometry : The compound can be used to develop colorimetric methods for determining concentrations of metals such as lead, copper, and cadmium in environmental samples.
  • Chromatography : It is also employed as a derivatizing agent in high-performance liquid chromatography (HPLC) to enhance the detection of certain analytes.

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential therapeutic properties. Its derivatives are being explored for use as anti-inflammatory agents and in drug delivery systems.

Research Findings

  • Studies have indicated that modifications to the hydroxyl and sulfonic acid groups can enhance biological activity, making these derivatives candidates for further pharmacological development.
  • Its role as a coupling agent in the synthesis of pharmaceutical compounds has also been documented.

Industrial Applications

Beyond dyes and pharmaceuticals, this compound finds utility in various industrial applications:

  • Surfactants : Due to its amphiphilic nature, it is used in formulating surfactants for cleaning products.
  • Water Treatment : It can serve as a flocculating agent in water treatment processes, helping to remove contaminants from wastewater.

Case Study 1: Dye Production

A recent study highlighted the efficiency of using this compound in synthesizing a new class of azo dyes. The research demonstrated that optimizing reaction conditions led to improved yields and reduced by-products, showcasing the compound's versatility in dye chemistry .

Case Study 2: Metal Ion Detection

A colorimetric method developed using this compound allowed for the rapid detection of lead ions in contaminated water samples. This method was validated against standard techniques and proved to be both sensitive and cost-effective .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and dyes .

Biological Activity

5-Hydroxynaphthalene-1-sulfonic acid (5-HNS) is an organic compound characterized by the molecular formula C₁₀H₈O₄S and a molecular weight of approximately 224.23 g/mol. This compound features both a hydroxyl group (-OH) and a sulfonic acid group (-SO₃H) attached to a naphthalene ring, which significantly contributes to its chemical reactivity and biological activity.

The presence of the sulfonic acid group enhances the solubility of 5-HNS in water, making it suitable for various biological applications. Its structural characteristics allow it to participate in numerous chemical reactions, including esterification and glycosylation, which are vital in organic synthesis.

Antimicrobial Activity

Research indicates that 5-HNS exhibits notable antimicrobial properties . It has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .

Case Studies

  • Inhibition of Bacterial Growth : A study conducted on various bacterial strains revealed that 5-HNS significantly reduced the colony-forming units (CFUs) of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for S. aureus and 200 µg/mL for E. coli, indicating its potential as a therapeutic agent against these pathogens.
  • Cell Membrane Interaction : Investigations into the mechanism of action showed that 5-HNS affects cell membrane permeability, facilitating the entry of other antimicrobial agents into bacterial cells, thereby enhancing their efficacy.

Cellular Uptake and Metabolism

The solubility of 5-HNS also suggests implications for cellular uptake and metabolism. Its interactions with cellular components may influence drug delivery systems or serve as a biochemical tool in cellular biology studies.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Membrane InteractionAlters permeability, enhances drug uptake
Cellular UptakePotential role in drug delivery systems

Applications in Biomedical Research

Limited research has explored the potential applications of 5-HNS in biomedicine, particularly in developing new antibacterial agents and studying protein-protein interactions. Its dual functional groups allow it to act as a versatile building block in medicinal chemistry.

Potential Therapeutic Uses

  • Antibacterial Agents : Given its antimicrobial properties, 5-HNS could be further developed into novel antibacterial formulations.
  • Biochemical Tool : Its ability to modulate cellular processes makes it a candidate for studies involving enzyme interactions and cellular signaling pathways.

Properties

IUPAC Name

5-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKCHWCYYNKADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059459
Record name 5-Hydroxy-1-naphthalenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-59-9
Record name L Acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-
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Record name 5-Hydroxy-1-naphthalenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxynaphthalene-1-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Hydroxynaphthalene-1-sulfonic acid
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5-Hydroxynaphthalene-1-sulfonic acid
5-Hydroxynaphthalene-1-sulfonic acid
5-Hydroxynaphthalene-1-sulfonic acid
5-Hydroxynaphthalene-1-sulfonic acid

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